molecular formula C6H9ClN2O2 B3093309 Ethyl 1H-Pyrazole-4-carboxylate hydrochloride CAS No. 1242339-75-8

Ethyl 1H-Pyrazole-4-carboxylate hydrochloride

Cat. No.: B3093309
CAS No.: 1242339-75-8
M. Wt: 176.60
InChI Key: NILLKQABODQIFV-UHFFFAOYSA-N
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Description

Ethyl 1H-Pyrazole-4-carboxylate hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of isoxazole derivatives and other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H-Pyrazole-4-carboxylate hydrochloride typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as flow chemistry and automated synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield pyrazole-4-carboxylic acid. This reaction is critical for accessing biologically active derivatives:

Reaction Conditions

Reagent/ConditionsProductKey Applications
2M NaOH, aqueous ethanol, refluxPyrazole-4-carboxylic acidPrecursor for amides or salts
HCl (aq), heatPyrazole-4-carboxylic acidPharmaceutical intermediates

This hydrolysis is often followed by functionalization:

  • Amidation : Reacting the carboxylic acid with amines (e.g., using EDC/HOBt) produces pyrazole-4-carboxamides, which are explored for antimicrobial and anti-inflammatory activities .

Nucleophilic Substitution at the Ester Group

The ethyl ester serves as a leaving group in nucleophilic substitution reactions, enabling the introduction of diverse substituents:

Example Reaction

Ethyl ester+R NH2DMAP DCMPyrazole 4 carboxamide+EtOH\text{Ethyl ester}+\text{R NH}_2\xrightarrow{\text{DMAP DCM}}\text{Pyrazole 4 carboxamide}+\text{EtOH}

Key Catalysts and Yields

NucleophileCatalystSolventYield (%)
BenzylamineDMAPDCM78
HydrazineNoneEthanol85

These reactions are pivotal for synthesizing libraries of compounds for drug discovery .

Multicomponent Reactions

Ethyl 1H-Pyrazole-4-carboxylate hydrochloride participates in one-pot syntheses to construct complex heterocycles. A notable method involves:

Three-Component Coupling

Ethyl ester+Aldehyde+Hydrazine bmim FeCl4 Trisubstituted Pyrazole Derivatives\text{Ethyl ester}+\text{Aldehyde}+\text{Hydrazine}\xrightarrow{\text{ bmim FeCl}_4\text{ }}\text{Trisubstituted Pyrazole Derivatives}

Optimized Conditions

  • Catalyst: Magnetic ionic liquid [bmim][FeCl₄] (1.5 mmol)

  • Solvent: Solvent-free

  • Temperature: 120°C

  • Yield: 75–92%

This protocol is valued for its green chemistry profile and scalability .

Reduction and Hydrogenation

The ester group can be reduced to a primary alcohol using LiAlH₄ or catalytic hydrogenation:

Reduction Pathways

Reducing AgentConditionsProduct
LiAlH₄THF, 0°C → RT4-Hydroxymethylpyrazole
H₂/Pd-CEthanol, 50°C4-Hydroxymethylpyrazole

Reduction products are intermediates in agrochemical and polymer synthesis .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution, though the electron-withdrawing ester group directs reactivity to specific positions:

Nitration and Halogenation

ReactionReagentPositionYield (%)
NitrationHNO₃/H₂SO₄Position 565
BrominationBr₂/FeBr₃Position 372

These derivatives are utilized in materials science and ligand design .

Photoredox Functionalization

Visible-light-mediated reactions enable C–H functionalization under mild conditions:

Reaction Scheme

Ethyl ester+Michael acceptorVis light O2Polysubstituted Pyrazole\text{Ethyl ester}+\text{Michael acceptor}\xrightarrow{\text{Vis light O}_2}\text{Polysubstituted Pyrazole}

Advantages

  • Oxidant: Molecular oxygen

  • Catalyst: Organic dyes (e.g., eosin Y)

  • Yields: 80–90%

Catalytic Cross-Coupling

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable aryl group introduction:

Conditions

CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃DME/H₂O82

This method is instrumental in creating biarylpyrazoles for catalytic and medicinal applications .

Scientific Research Applications

Ethyl 1H-Pyrazole-4-carboxylate hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1H-Pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 1H-Pyrazole-4-carboxylate hydrochloride include:

Uniqueness

This compound is unique due to its versatile reactivity and ability to form a wide range of derivatives. Its structural features allow for diverse chemical modifications, making it a valuable intermediate in various synthetic pathways. Additionally, its applications in multiple fields, including medicine and industry, highlight its significance compared to other similar compounds .

Biological Activity

Ethyl 1H-pyrazole-4-carboxylate hydrochloride (CAS Number 1242339-75-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C₆H₉ClN₂O₂
  • Molecular Weight : 140.14 g/mol
  • Log P : Ranges from 0.43 to 1.09, indicating moderate lipophilicity and good gastrointestinal absorption.

Synthesis

The synthesis of this compound typically involves multi-step reactions that yield high-purity products suitable for pharmaceutical applications. The compound can be synthesized through various methods, including condensation reactions with appropriate precursors .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound serves as a precursor for compounds with notable anti-inflammatory and analgesic activities. Its derivatives have been shown to exhibit significant inhibition of inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency in inducing apoptosis in tumor cells .

Compound Cell Line IC50 (µM) Activity
Compound AA54949.85Antitumor
Compound BNCI-H4600.95Autophagy
Compound CHCT11625Aurora-A Kinase Inhibition

Antifungal and Antibacterial Activities

This compound and its derivatives have also been evaluated for antifungal and antibacterial activities. Some derivatives showed promising results against various fungal strains, indicating their potential as antifungal agents in clinical settings .

Enzyme Interaction Studies

Significant interaction studies revealed that this compound does not significantly inhibit major cytochrome P450 enzymes (CYPs), such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. This suggests a favorable safety profile concerning drug-drug interactions when used in pharmaceutical formulations.

Case Studies and Research Findings

In a comprehensive study by Xia et al., various pyrazole derivatives were synthesized and screened for their biological activity. The results indicated that specific structural modifications could enhance the anticancer properties of these compounds, suggesting a structure-activity relationship (SAR) that merits further exploration .

Another study focused on the synthesis of pyrazole-linked compounds demonstrated significant activity against influenza virus neuraminidase, with certain derivatives exhibiting over 50% inhibition at low concentrations .

Properties

IUPAC Name

ethyl 1H-pyrazole-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-2-10-6(9)5-3-7-8-4-5;/h3-4H,2H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILLKQABODQIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 1H-Pyrazole-4-carboxylate hydrochloride
Ethyl 1H-Pyrazole-4-carboxylate hydrochloride
Ethyl 1H-Pyrazole-4-carboxylate hydrochloride
Ethyl 1H-Pyrazole-4-carboxylate hydrochloride
Ethyl 1H-Pyrazole-4-carboxylate hydrochloride
Ethyl 1H-Pyrazole-4-carboxylate hydrochloride

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